

2-(2-Chloroethoxy)acetyl Chloride derivatives and analogs

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Compound of Interest

Compound Name: 2-(2-Chloroethoxy)acetyl Chloride

CAS No.: 39229-33-9

Cat. No.: B140004

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An In-depth Technical Guide to **2-(2-Chloroethoxy)acetyl Chloride**: Synthesis, Reactivity, and Applications in Modern Chemistry

Executive Summary

2-(2-Chloroethoxy)acetyl chloride is a bifunctional reagent of significant interest in synthetic organic chemistry, particularly in the fields of medicinal chemistry and material science. Its unique structure, featuring a highly reactive acyl chloride and a versatile chloroethyl ether moiety, allows for its use as a sophisticated building block and linker molecule. This guide provides a comprehensive overview of its chemical properties, synthesis, and core reactivity. It further details safe handling procedures, explores the synthesis of key derivatives such as amides and esters, and discusses its application in the development of complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic advantages of this powerful intermediate.

Introduction to the Core Moiety: 2-(2-Chloroethoxy)acetyl Chloride

2-(2-Chloroethoxy)acetyl chloride (CAS No. 39229-33-9) is a valuable intermediate compound in organic synthesis.[1] Its utility stems from its bifunctional nature. The acyl chloride group provides a site for rapid acylation of nucleophiles, while the chloroethyl group offers a secondary reactive handle for subsequent nucleophilic substitution reactions. This dual reactivity enables its function as a molecular linker or spacer, facilitating the precise assembly of complex molecules.[2] This capability is widely exploited in the synthesis of pharmaceuticals and other high-value chemical entities.[2]

Chemical Identity and Properties

The fundamental properties of **2-(2-Chloroethoxy)acetyl chloride** are summarized below. It is typically encountered as a light yellow oil.[3]

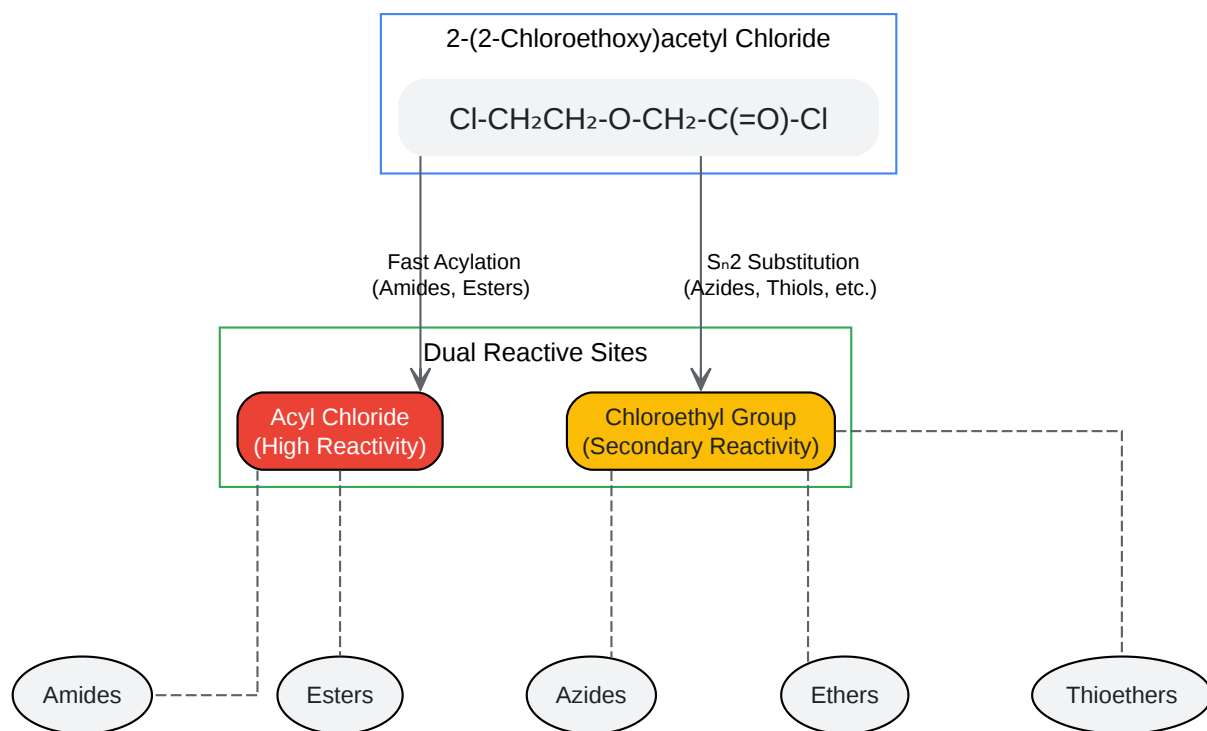
Property	Value	Source
CAS Number	39229-33-9	[4][5]
Molecular Formula	C ₄ H ₆ Cl ₂ O ₂	[1][3][4]
Molecular Weight	156.99 g/mol	[4]
Boiling Point	202.7°C at 760 mmHg	
Density	1.299 g/cm ³	
InChIKey	RTSGMUHVJLAAAU-UHFFFAOYSA-N	[4]
Canonical SMILES	C(CCl)OCC(=O)Cl	[3]

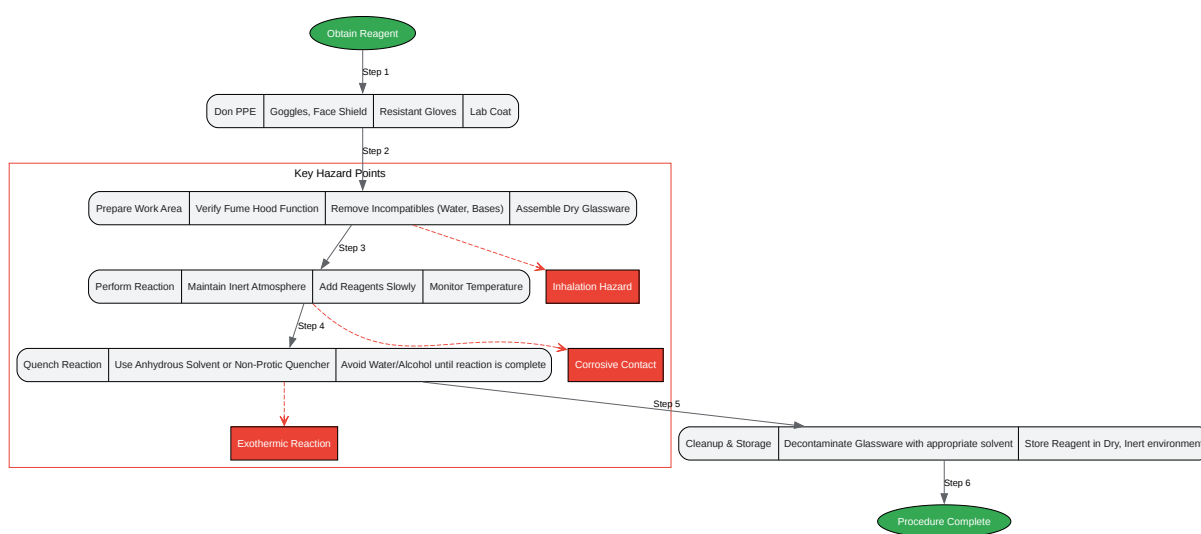
The Bifunctional Advantage

The primary significance of **2-(2-chloroethoxy)acetyl chloride** lies in its two distinct reactive centers. This allows for a stepwise, controlled approach to building larger molecules.

- **Acyl Chloride:** This group is highly electrophilic and reacts readily with a wide range of nucleophiles, including alcohols, amines, and thiols, to form stable esters, amides, and thioesters, respectively.[2] This reaction is typically fast and high-yielding.
- **Chloroethyl Group:** The terminal chlorine atom on the ethoxy chain is susceptible to nucleophilic substitution (typically via an S_N2 mechanism), allowing for the introduction of a second, different functional group.

This dual functionality makes it an ideal scaffold for synthesizing molecules that require a specific spatial arrangement of different chemical moieties.





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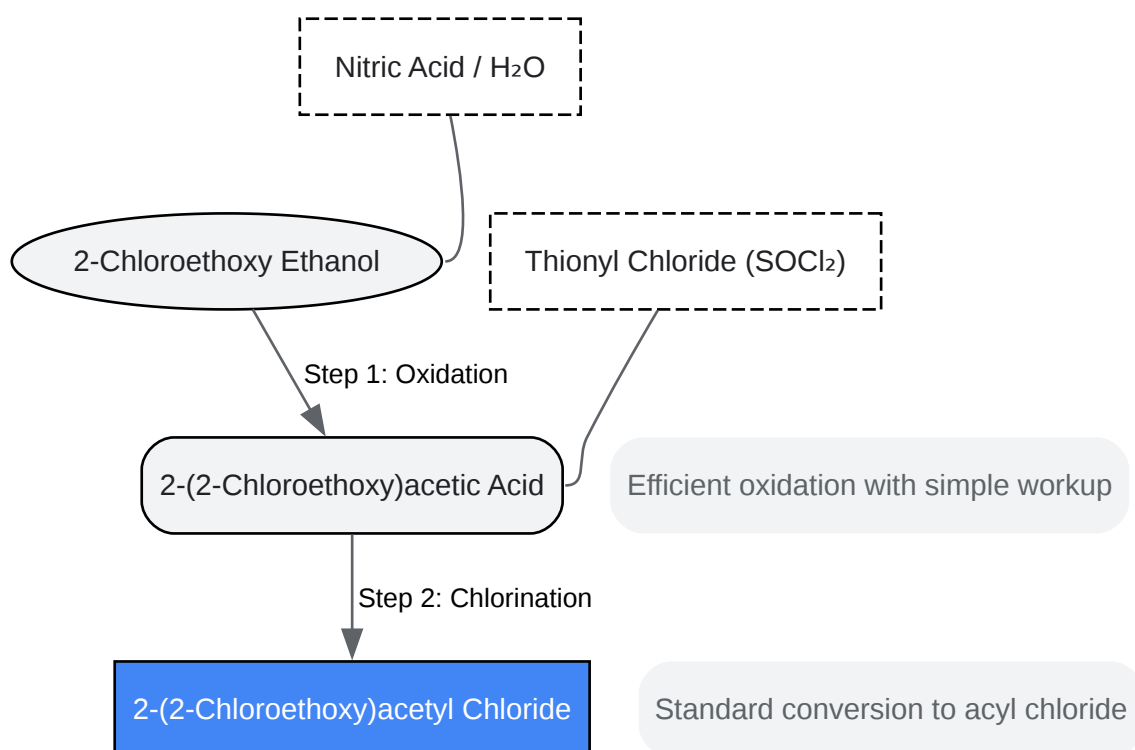
Safe handling workflow for acyl chlorides.

Synthesis and Reactivity

Synthesis of the Core Moiety

The synthesis of **2-(2-chloroethoxy)acetyl chloride** is a two-step process starting from commercially available precursors.

- **Step 1: Synthesis of 2-(2-Chloroethoxy)acetic Acid:** The precursor acid can be prepared via the oxidation of 2-chloroethoxy ethanol. A patented method describes the use of nitric acid in water as an efficient and environmentally friendly approach, avoiding more hazardous reagents. [6] * Causality: Using water as a solvent and nitric acid as the oxidant is advantageous due to low cost, simple workup, and reduced organic waste, aligning with principles of green chemistry. [6]
- **Step 2: Conversion to 2-(2-Chloroethoxy)acetyl Chloride:** The resulting carboxylic acid is converted to the highly reactive acyl chloride. This is a standard transformation in organic chemistry.
 - **Protocol:** The carboxylic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.
 - **Expertise:** The reaction is typically run neat or in an inert, anhydrous solvent (e.g., dichloromethane or toluene). A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride to accelerate the reaction via the formation of the Vilsmeier reagent.



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Two-step synthesis pathway.

Key Derivatives and Their Synthesis

The true utility of **2-(2-chloroethoxy)acetyl chloride** is realized in the synthesis of its derivatives.

Amide Derivatives

The reaction with primary or secondary amines yields stable amide products. The acetamido linker is a common structural motif in drug design due to its favorable chemical and pharmacokinetic properties. [7]

- General Protocol for Amide Synthesis:
 - Dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1-1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.
 - Cool the solution to 0°C in an ice bath.

- Slowly add a solution of **2-(2-chloroethoxy)acetyl chloride** (1.05 eq.) in the same solvent dropwise.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
- Perform an aqueous workup to remove the amine salt and excess reagents.
- Purify the crude product, typically by column chromatography.
- **Trustworthiness:** The inclusion of a base is critical. The acylation reaction produces one equivalent of HCl. This would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The added base acts as an HCl scavenger, allowing the reaction to proceed to completion.

Ester Derivatives

Reaction with alcohols or phenols produces the corresponding esters. This is useful for creating prodrugs or modifying the properties of polymers and materials.

- **General Protocol for Ester Synthesis:**
 - Dissolve the alcohol (1.0 eq.) and a base (e.g., pyridine or triethylamine, 1.1 eq.) in an anhydrous aprotic solvent. A catalytic amount of DMAP (4-dimethylaminopyridine) can be added to accelerate reactions with sterically hindered alcohols.
 - Cool the solution to 0°C.
 - Slowly add **2-(2-chloroethoxy)acetyl chloride** (1.05 eq.).
 - Stir the reaction, allowing it to warm to room temperature.
 - Proceed with an aqueous workup and purification as described for the amide synthesis.
- **Expertise:** Pyridine is often used as both the base and a nucleophilic catalyst. It forms a highly reactive acylpyridinium intermediate, which is then attacked by the alcohol. This is particularly effective for less reactive alcohols.

Advanced Analogs via the Chloroethyl Group

After the initial acylation, the chloroethyl group can be functionalized. This allows for the creation of heterobifunctional molecules.

- Example Application: Synthesis of an Azide Derivative for Click Chemistry
 - Synthesize the desired amide or ester derivative as described above.
 - Dissolve the chloroethyl-containing product in a polar aprotic solvent like DMF or DMSO.
 - Add sodium azide (NaN_3 , 1.5-3.0 eq.) and stir the reaction at an elevated temperature (e.g., 50-80°C).
 - Monitor the reaction for the disappearance of the starting material.
 - After completion, perform an aqueous workup and purify the product. The resulting azido-functionalized molecule is a valuable precursor for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions.

Applications in Drug Discovery

The structural features of **2-(2-chloroethoxy)acetyl chloride** and its derivatives make them highly relevant in pharmaceutical research.

- **Pharmaceutical Intermediates:** The core molecule is a recognized intermediate in the synthesis of various pharmaceuticals. [2] For example, it is a key building block in the synthesis of the second-generation antihistamine, cetirizine. [2]* **Linkers in Complex Molecules:** The ability to connect two different molecular fragments is a cornerstone of modern drug design. Chloroacetyl chloride and its analogs are used to create linkers for various applications. [8] This principle is central to technologies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where a linker connects a targeting moiety to a payload or an E3 ligase binder.
- **Bioactive Scaffolds:** The chloroacetamide functional group itself can be found in biologically active compounds and has been explored in the design of enzyme inhibitors and other therapeutic agents.

Conclusion and Future Outlook

2-(2-Chloroethoxy)acetyl chloride is more than a simple acylating agent; it is a versatile and powerful tool for the synthetic chemist. Its dual reactivity allows for the efficient and controlled construction of complex molecular architectures that are central to drug discovery, material science, and chemical biology. The continued exploration of its derivatives will undoubtedly lead to the development of novel therapeutics, advanced materials, and innovative chemical probes. As with all highly reactive reagents, a thorough understanding of its properties and a commitment to rigorous safety protocols are paramount to its successful and responsible application.

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